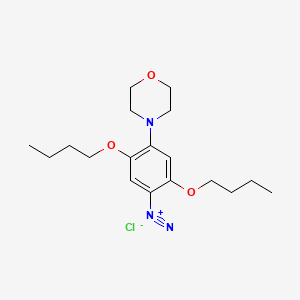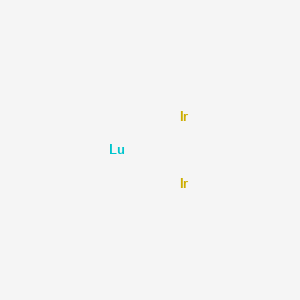
Iridium--lutetium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium–lutetium (2/1) is a compound formed by the combination of iridium and lutetium in a 2:1 ratio Iridium is a transition metal known for its high density and corrosion resistance, while lutetium is a lanthanide metal known for its high melting point and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of iridium–lutetium (2/1) can be achieved through various synthetic routes. One common method involves the direct reaction of iridium and lutetium metals at high temperatures. This process typically requires a controlled atmosphere to prevent oxidation and other side reactions. Another method involves the use of metal salts, such as iridium chloride and lutetium nitrate, which are mixed and subjected to high-temperature reduction processes to form the desired compound.
Industrial Production Methods: Industrial production of iridium–lutetium (2/1) often involves the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, making them suitable for large-scale production. Additionally, the use of catalysts and specific reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Iridium–lutetium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both iridium and lutetium, which contribute to the compound’s reactivity and stability.
Common Reagents and Conditions: Common reagents used in the reactions of iridium–lutetium (2/1) include oxidizing agents such as oxygen and hydrogen peroxide, reducing agents such as hydrogen and sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of iridium–lutetium (2/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides of iridium and lutetium, while reduction reactions may yield metallic iridium and lutetium. Substitution reactions can result in the formation of various coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Iridium–lutetium (2/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including hydrogenation, oxidation, and polymerization. In biology, it has potential applications in imaging and diagnostic techniques due to its high atomic number and ability to form stable complexes with biomolecules. In medicine, iridium–lutetium (2/1) is being explored for its potential use in targeted radiotherapy and drug delivery systems. In industry, it is used in the production of high-performance materials, such as alloys and coatings, due to its excellent mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of iridium–lutetium (2/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound acts as a catalyst by providing active sites for the reaction to occur, thereby lowering the activation energy and increasing the reaction rate. In biological applications, iridium–lutetium (2/1) can interact with specific biomolecules, such as proteins and nucleic acids, to form stable complexes that can be used for imaging or therapeutic purposes. The exact mechanism of action depends on the specific application and the nature of the interaction between the compound and its target.
Vergleich Mit ähnlichen Verbindungen
Iridium–lutetium (2/1) can be compared with other similar compounds, such as iridium–yttrium (2/1) and iridium–scandium (2/1). These compounds share some similarities in terms of their chemical properties and applications, but iridium–lutetium (2/1) is unique due to the specific properties of lutetium, such as its high melting point and stability. This makes iridium–lutetium (2/1) particularly suitable for applications that require high thermal and chemical stability.
List of Similar Compounds:- Iridium–yttrium (2/1)
- Iridium–scandium (2/1)
- Iridium–gadolinium (2/1)
- Iridium–terbium (2/1)
Eigenschaften
CAS-Nummer |
12030-64-7 |
|---|---|
Molekularformel |
Ir2Lu |
Molekulargewicht |
559.40 g/mol |
IUPAC-Name |
iridium;lutetium |
InChI |
InChI=1S/2Ir.Lu |
InChI-Schlüssel |
BWHIEPWKNJQJDA-UHFFFAOYSA-N |
Kanonische SMILES |
[Lu].[Ir].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)

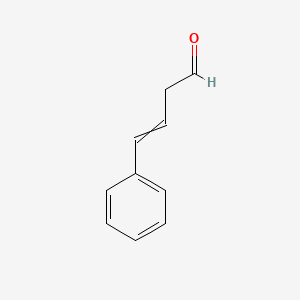

![2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14732256.png)

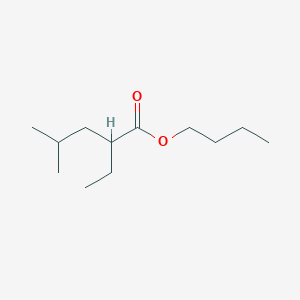
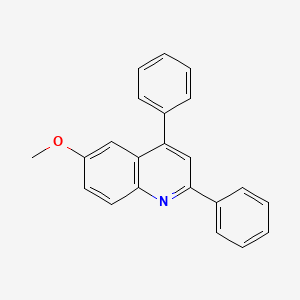

![(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14732281.png)
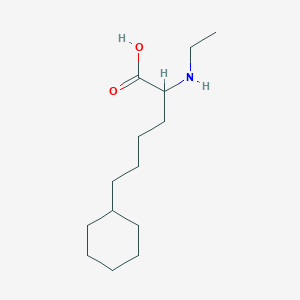
![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)
